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Compound of Interest

Compound Name:
2,3-Dimethyl-1-phenylbutan-2-

amine hydrochloride

CAS No.: 2060037-84-3

Cat. No.: B1460364

Get Quote

Introduction & Structural Context
In drug discovery, the modification of the phenethylamine scaffold is a classic strategy to

modulate pharmacokinetic profiles. The compound 2,3-dimethyl-1-phenylbutan-2-amine

represents a class of "sterically crowded" amines.

Structurally, this molecule features:

A phenethylamine backbone (essential for monoaminergic activity).

An alpha-quaternary carbon (similar to phentermine), which blocks metabolism by

Monoamine Oxidase (MAO).

An alpha-isopropyl group (the 3-methylbutane chain), introducing significant lipophilicity and

steric bulk compared to standard methyl or ethyl substitutions.

Scientific Rationale for Analysis: Researchers characterize such analogs to understand how

increased steric hindrance at the alpha-position affects receptor binding affinity (specifically at
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TAAR1 and VMAT2) and metabolic stability. Accurate analytical protocols are essential for

distinguishing these isomers from regulated amphetamines.

Physicochemical Properties (Predicted)
The following data aids in the development of chromatographic methods.

Property Value (Predicted) Relevance

Molecular Formula C₁₂H₁₉N Identification

Molecular Weight 177.29 g/mol
Mass Spectrometry (M+H⁺ =

178.[1]30)

LogP ~3.2 - 3.5
High lipophilicity; requires high

organic % in HPLC

pKa ~10.1
Basic; exists as cation at

physiological pH

TPSA 26.02 Å²
Blood-Brain Barrier (BBB)

permeation likely

Rotatable Bonds 3 Conformational flexibility

Protocol: HPLC-MS/MS Identification Method
This protocol outlines the separation and identification of the hydrochloride salt form from

biological matrices or raw material samples.

Objective: To separate 2,3-dimethyl-1-phenylbutan-2-amine from common structural isomers

(e.g., N-butyl analogs or regioisomers).

Materials
Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).

Mobile Phase A: Water + 0.1% Formic Acid (ionization enhancer).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Detection: Electrospray Ionization (ESI) Positive Mode.

Methodology
Sample Preparation:

Dissolve 1 mg of the hydrochloride salt in 1 mL of 50:50 Methanol:Water.

Filter through a 0.22 µm PTFE filter to remove particulates.

Dilute to 1 µg/mL for MS injection.

Gradient Elution Profile:

0-1 min: Isocratic hold at 5% B (Equilibration).

1-8 min: Linear gradient from 5% B to 95% B.

8-10 min: Isocratic hold at 95% B (Wash).

10-12 min: Return to 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+):

Precursor Ion:m/z 178.3 [M+H]⁺

Product Ions (Fragmentation):

m/z 119.1 (Tropylium ion/Phenyl-isopropyl carbocation) - Characteristic of the side chain

cleavage.

m/z 91.1 (Benzyl ion) - Standard phenethylamine fragment.

m/z 58.1 - If retro-Diels-Alder or specific rearrangement occurs (less likely here than in

simple amphetamines).

Visualization: Analytical Workflow & Logic
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The following diagram illustrates the logical flow for characterizing novel phenethylamine

derivatives, ensuring differentiation from controlled isomers.
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Figure 1: Analytical workflow for the structural validation of sterically hindered phenethylamines,

utilizing orthogonal detection methods (MS and NMR).

Pharmacological Considerations (SAR)
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When evaluating this compound in a drug discovery context, researchers assess the impact of

the alpha-isopropyl group:

Metabolic Stability: The bulky isopropyl group adjacent to the amine hinders access by

deaminating enzymes (MAO-A/B). This typically results in a significantly longer half-life

compared to amphetamine.

Receptor Selectivity: Large alpha-substituents can decrease affinity for the Dopamine

Transporter (DAT) while maintaining or enhancing affinity for the Norepinephrine Transporter

(NET), potentially altering the stimulant vs. sympathomimetic ratio.

Lipophilicity: The addition of the isopropyl group increases logP, facilitating rapid blood-brain

barrier penetration, which necessitates careful safety profiling for CNS toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1460364/docs#application-note-analytical-profiling-
and-sar-of-sterically-hindered-phenethylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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